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Compound of Interest

Compound Name: 1-Methyl-1H-indol-4-OL

Cat. No.: B1257431

Disclaimer: Direct experimental data on the biological activity of synthetic 1-Methyl-1H-indol-4-
ol is limited in publicly available scientific literature. This guide provides a comprehensive
overview based on the known biological activities of its parent compound, 4-hydroxyindole, and
the established structure-activity relationships of N-methylated indole derivatives. The
information presented herein is intended for research and drug development professionals and
should be interpreted as a predictive analysis to guide future experimental work.

Introduction

Indole and its derivatives represent a critical class of heterocyclic compounds with a wide
spectrum of biological activities, forming the core scaffold for numerous natural products and
synthetic drugs.[1][2][3] The subject of this guide, 1-Methyl-1H-indol-4-ol, is a synthetic
derivative of 4-hydroxyindole. The introduction of a methyl group at the N1 position of the
indole ring can significantly influence its pharmacokinetic and pharmacodynamic properties,
including receptor affinity and metabolic stability. This document aims to provide a detailed
technical overview of the predicted biological activity of 1-Methyl-1H-indol-4-ol, drawing
parallels from its structural analogs.

Predicted Biological Profile

Based on the known activities of 4-hydroxyindole and related N-methylated indoles, 1-Methyl-
1H-indol-4-ol is predicted to exhibit activity in the following areas:
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e Neurological Disorders: The parent compound, 4-hydroxyindole, has been shown to inhibit
amyloid fibrillization, a key pathological process in neurodegenerative diseases such as
Alzheimer's disease.[4]

o Psychoactive Properties: The structural similarity of 4-hydroxyindoles to serotonin and other
psychoactive tryptamines suggests a potential for interaction with central nervous system
receptors, particularly serotonin (5-HT) and dopamine (D) receptors.

» Anti-inflammatory and Anticancer Activity: Indole derivatives are widely recognized for their
anti-inflammatory and anticancer properties, acting on various molecular targets.[5][6][7]

Quantitative Data on Structurally Related
Compounds

To provide a quantitative basis for the predicted activity of 1-Methyl-1H-indol-4-ol, the
following table summarizes the biological data for its parent compound, 4-hydroxyindole.

Compound Assay Target/System  Activity Reference

Amyloid 3
) (AB1-42) AB1-42

4-Hydroxyindole o ) ICs0 = 85 pM [4]
Fibrillization Aggregation
Assay

o AB-induced )

Cell Viability o Protective effect
toxicity in PC12 [4]

Assay observed
cells

Acute Toxicity Mice (intracranial  LDso = 620 ]

Study injection) mg/kg

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of indole derivatives
are crucial for reproducible research. The following sections outline methodologies relevant to
the investigation of 1-Methyl-1H-indol-4-ol.
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Synthesis of 4-Hydroxyindole Derivatives

The synthesis of 4-hydroxyindole, the precursor to 1-Methyl-1H-indol-4-ol, can be achieved
through various methods. One common approach involves the ring-opening cyclization of
cyclohexane-1,3-dione-2-spirocyclopropane with an amine.[8] N-methylation of the resulting 4-
hydroxyindole can then be performed using a suitable methylating agent, such as methyl iodide
or dimethyl sulfate, in the presence of a base.

In Vitro Biological Assays

To determine the affinity of 1-Methyl-1H-indol-4-ol for specific receptors, competitive
radioligand binding assays are employed.

o Objective: To quantify the binding affinity (Ki) of the test compound for serotonin (e.g., 5-
HT1A, 5-HT2A) and dopamine (e.g., D1, D2) receptors.

o Methodology:

o

Prepare cell membrane homogenates expressing the receptor of interest.

o Incubate the membranes with a specific radioligand (e.g., [2H]8-OH-DPAT for 5-HT1A) and
varying concentrations of the test compound.

o After incubation, separate bound from free radioligand by rapid filtration.
o Quantify the radioactivity of the filters using liquid scintillation counting.

o Calculate the ICso value (concentration of test compound that inhibits 50% of specific
radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff
equation.

Functional assays are essential to determine whether a compound acts as an agonist,
antagonist, or inverse agonist at a given receptor.

» Objective: To measure the effect of the test compound on the second messenger signaling of
G-protein coupled receptors (GPCRS).

o Methodology:
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o Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing 5-
HT1A receptors).

o Treat the cells with varying concentrations of the test compound in the presence or
absence of a known agonist.

o Lyse the cells and measure the intracellular concentration of cyclic adenosine
monophosphate (CAMP) using a competitive enzyme immunoassay (EIA) or a time-
resolved fluorescence resonance energy transfer (TR-FRET) based assay.

o Plot the dose-response curves to determine the ECso (for agonists) or ICso (for
antagonists).

In Vivo Models

Animal models are used to assess the physiological and behavioral effects of the compound.

o Objective: To evaluate the psychoactive and therapeutic potential of the test compound in a
living organism.

o Methodology (Example: Mouse Head-Twitch Response for 5-HT2A Agonist Activity):

o Administer the test compound to mice at various doses via a suitable route (e.qg.,
intraperitoneal injection).

o Observe and count the number of head-twitch responses over a defined period.

o Compare the results to a vehicle control and a positive control (e.g., a known 5-HT2A
agonist).

Predicted Signaling Pathways

Given the structural similarity of 1-Methyl-1H-indol-4-ol to known serotonergic and
dopaminergic ligands, it is likely to interact with these receptor systems. The following diagrams
illustrate the general signaling pathways for serotonin and dopamine receptors.
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Caption: General overview of serotonin receptor signaling pathways.
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Dopamine Receptor Signaling
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Caption: General overview of dopamine receptor signaling pathways.
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Experimental Workflow for Biological Activity Assessment
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Caption: A logical workflow for the biological evaluation of 1-Methyl-1H-indol-4-ol.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 1-Methyl-1H-indol-4-ol is
currently lacking, the data from its parent compound, 4-hydroxyindole, and the broader class of
indole derivatives provide a strong rationale for its investigation as a potentially bioactive
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molecule. The predicted activities in the realms of neurodegenerative diseases, psychoactive
modulation, and anti-inflammatory or anticancer effects warrant further experimental validation.

Future research should focus on the chemical synthesis and purification of 1-Methyl-1H-indol-
4-ol, followed by a systematic evaluation of its biological properties using the experimental
protocols outlined in this guide. Initial screening should include a broad panel of CNS
receptors, followed by more focused in vitro and in vivo studies based on the initial findings.
Such a data-driven approach will be crucial in elucidating the therapeutic potential of this novel
synthetic indole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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